molecular formula C9H12O2 B13616423 (R)-3-(2-Hydroxypropyl)phenol

(R)-3-(2-Hydroxypropyl)phenol

Cat. No.: B13616423
M. Wt: 152.19 g/mol
InChI Key: QBXLGKAGMWXECL-SSDOTTSWSA-N
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Description

®-3-(2-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenol group attached to a hydroxypropyl side chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Hydroxypropyl)phenol typically involves the reaction of phenol with an appropriate hydroxypropylating agent under controlled conditions. One common method is the alkylation of phenol with ®-propylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-Hydroxypropyl)phenol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydroxypropyl side chain can be reduced to form corresponding alcohols.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

®-3-(2-Hydroxypropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-(2-Hydroxypropyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, affecting their function. The hydroxypropyl side chain can also interact with lipid membranes, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxypropyl)phenol: Similar structure but with the hydroxypropyl group attached at a different position.

    ®-9-(2-Hydroxypropyl)adenine: Contains a hydroxypropyl group but attached to an adenine base.

Uniqueness

®-3-(2-Hydroxypropyl)phenol is unique due to its specific chiral configuration and the position of the hydroxypropyl group. This configuration can result in different biological activities and chemical reactivity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-[(2R)-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1

InChI Key

QBXLGKAGMWXECL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)O)O

Canonical SMILES

CC(CC1=CC(=CC=C1)O)O

Origin of Product

United States

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